Glycine, L-serylglycyl-

Descripción general

Descripción

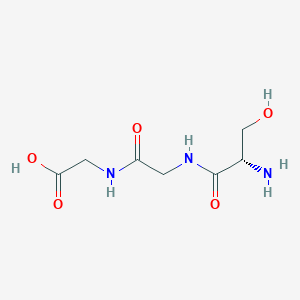

Ser-Gly-Gly is a peptide.

Mecanismo De Acción

Mode of Action

It is known that peptides can interact with various cellular targets, including receptors and enzymes, to modulate their activity . The specific interactions of H-Ser-Gly-Gly-OH with its targets would depend on the specific biochemical context.

Biochemical Pathways

Peptides can influence a variety of biochemical pathways depending on their specific sequence and the cellular context .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly metabolized and excreted .

Result of Action

Peptides can have a variety of effects at the molecular and cellular level, depending on their specific sequence and the cellular context .

Action Environment

The action of H-Ser-Gly-Gly-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the peptide, its interaction with targets, and its overall efficacy .

Análisis Bioquímico

Biochemical Properties

Glycine, L-serylglycyl- participates in several biochemical reactions. It interacts with enzymes such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine and glycine. This interaction is essential for the synthesis of purines, thymidine, and other biomolecules. Additionally, glycine, L-serylglycyl- is involved in the formation of glycine-rich domains in proteins, which are crucial for protein-protein interactions and cellular signaling pathways .

Cellular Effects

Glycine, L-serylglycyl- influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It acts as an inhibitory neurotransmitter in the central nervous system, modulating synaptic transmission and neuronal excitability. Furthermore, glycine, L-serylglycyl- affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which regulates gene expression and cellular metabolism . Its role in cytoprotection against cell death has also been recognized, highlighting its importance in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, glycine, L-serylglycyl- exerts its effects through binding interactions with various biomolecules. It binds to glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing . Additionally, glycine, L-serylglycyl- modulates the activity of serine hydroxymethyltransferase, influencing the synthesis of one-carbon units required for nucleotide biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycine, L-serylglycyl- can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to glycine, L-serylglycyl- has been observed to affect cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of glycine, L-serylglycyl- vary with different dosages in animal models. Low doses have been shown to enhance cell proliferation and tissue regeneration, while high doses may lead to toxic effects, such as oxidative stress and apoptosis . Understanding the dosage-dependent effects of glycine, L-serylglycyl- is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

Glycine, L-serylglycyl- is involved in several metabolic pathways, including the serine and glycine biosynthesis pathways. It interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, which play key roles in the conversion of serine to glycine and vice versa . These interactions are crucial for maintaining the balance of one-carbon units and supporting various biosynthetic processes.

Transport and Distribution

Within cells and tissues, glycine, L-serylglycyl- is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate its uptake and release in the central nervous system . Additionally, glycine, L-serylglycyl- interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Glycine, L-serylglycyl- exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it participates in various metabolic processes. The presence of glycine-rich domains in proteins also influences its targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, further regulate its subcellular localization and activity .

Actividad Biológica

Glycine, L-serylglycyl- (C7H13N3O5) is a dipeptide composed of glycine and L-serylglycine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity through various studies, case analyses, and data tables.

Chemical Structure and Properties

Glycine, L-serylglycyl- is characterized by the following chemical structure:

- Molecular Formula : C7H13N3O5

- Molecular Weight : 189.19 g/mol

- CAS Number : 7020153

The presence of both glycine and serine in its structure suggests potential interactions with biological systems, particularly in protein synthesis and enzymatic activities.

1. Protein Synthesis

Research indicates that peptides like Glycine, L-serylglycyl- may play a role in protein synthesis. The incorporation of serine residues can influence the stability and function of proteins. A study demonstrated that amino acid sequences containing serine exhibit variability in hydroxylation, which is critical for collagen synthesis . This variability can affect the structural integrity of proteins.

2. Enzymatic Functions

The enzymatic activity associated with Glycine, L-serylglycyl- has been investigated in various contexts. For instance, the misincorporation of amino acids during protein synthesis can lead to significant biological consequences. The study highlights that the AlaRS enzyme misactivates both glycine and serine, which suggests a complex interplay between these amino acids during translation . The binding affinity of Glycine, L-serylglycyl- to enzymes may also influence metabolic pathways.

3. Therapeutic Potential

Glycine and its derivatives have been studied for their therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. The presence of serine may enhance these properties due to its role in neurotransmitter modulation and cellular signaling pathways. For example, research has shown that glycine can act as an inhibitory neurotransmitter in the central nervous system .

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that administration of glycine-containing peptides resulted in reduced neuronal damage following ischemic events. The protective effects were attributed to the modulation of excitatory neurotransmission .

Case Study 2: Cancer Research

In cancer research, Glycine, L-serylglycyl- has been evaluated for its role in enhancing the efficacy of radionuclide-labeled probes for imaging tumors. Modifications to chelating agents that include glycine residues have shown improved targeting capabilities for ovarian cancer cells . This suggests a potential application in targeted cancer therapies.

Table 1: Comparison of Biological Activities

Aplicaciones Científicas De Investigación

Biochemical Research

Glycine and its derivatives, including L-serylglycyl-, play significant roles in biochemical processes. They are utilized in studies related to protein synthesis, enzyme activity, and metabolic pathways.

- Protein Synthesis : Glycine is the simplest amino acid and serves as a building block for proteins. Its incorporation into peptides can influence the stability and functionality of proteins. Research indicates that glycine-rich peptides can enhance the solubility and stability of proteins under various conditions .

- Enzyme Activity : The presence of glycine in peptide sequences can affect enzyme kinetics. For example, studies have shown that glycine residues can stabilize the active conformation of enzymes, thereby enhancing their catalytic efficiency .

Pharmaceutical Applications

The compound has potential therapeutic applications in various medical conditions due to its biological activity.

- Peptide Therapeutics : Glycine conjugates are being explored as drug delivery systems. The ability of glycine to cross biological membranes allows it to serve as a vector for delivering therapeutic peptides across the blood-brain barrier, potentially enhancing drug efficacy while minimizing side effects .

- Treatment of Metabolic Disorders : Research suggests that glycine supplementation may improve metabolic health by modulating insulin sensitivity and reducing inflammation. This has implications for treating conditions such as diabetes and obesity .

Biotechnology

In biotechnology, glycine derivatives are utilized for enhancing microbial growth and production of valuable metabolites.

- Microalgae Cultivation : Glycine is used as a nitrogen source in the cultivation of microalgae. Studies demonstrate that glycine supplementation can significantly enhance biomass production and increase the yield of bioactive compounds such as lipids and amino acids in species like Synechocystis sp. and Chlorella variabilis .

- Bioproducts Production : The application of glycine in microalgal cultures not only improves growth rates but also enhances the production of essential biomolecules that have industrial applications in biofuels, pharmaceuticals, and nutraceuticals .

Case Study 1: Glycine in Microalgal Cultivation

A study investigated the effects of varying concentrations of glycine on the growth of Synechocystis sp. It was found that at a concentration of 3.33 mM, there was a notable increase in glucose production (1.4 mg/g) and fatty acids content increased by 2.5-fold compared to control groups . This highlights glycine's role as an effective nitrogen source that can significantly enhance biomass productivity.

Case Study 2: Glycine Conjugates for Drug Delivery

Research into peptide conjugates involving glycine has shown promising results in improving drug delivery systems targeting specific tissues. These conjugates demonstrated increased stability and enhanced pharmacokinetics compared to unconjugated peptides, indicating their potential for treating diseases with lower dosages .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The peptide bonds in Ser-Gly-Gly undergo hydrolysis under acidic or basic conditions, breaking into its constituent amino acids.

Key Data :

-

Hydrolysis rates depend on peptide bond stability, with glycine’s lack of steric hindrance accelerating cleavage .

-

Serine’s hydroxyl group may participate in intramolecular interactions, slightly altering reaction kinetics.

Reactions with Acids and Bases

The terminal amino and carboxyl groups enable acid-base reactivity:

With Strong Acids (e.g., HCl)

With Strong Bases (e.g., NaOH)

pH-Dependent Behavior :

Metal Ion Complexation

Ser-Gly-Gly acts as a ligand for transition metals via its carbonyl oxygen and amine groups:

| Metal Ion | Reaction | Product | Application |

|---|---|---|---|

| Cu²⁺ | Blue coordination complex5 | Analytical detection of peptides | |

| Na⁺ | Clustered ion | Mass spectrometry studies |

Thermodynamic Data :

Oxidation

-

Serine Side Chain : The hydroxyl group oxidizes to a carbonyl under strong oxidizing agents (e.g., H₂O₂):

.

Reduction

-

Peptide bonds are generally resistant to reduction, but catalytic hydrogenation may break disulfide linkages in larger peptides.

Solvent Effects and Kinetics

Aqueous reactivity is influenced by dynamic interactions with water molecules:

-

Nonequilibrium Solvent Effects : Water’s hydrogen-bonding network slows reaction steps involving proton transfer .

-

Kinetic Data : Rate-limiting steps in related glycine peptides show a 800-fold slower initial CO₂ interaction compared to subsequent proton release .

Functionalization Reactions

The serine hydroxyl group enables site-specific modifications:

| Reaction | Reagents | Product |

|---|---|---|

| Phosphorylation | ATP, kinases | Phospho-Ser-Gly-Gly |

| Acetylation | Acetic anhydride | Acetyl-Ser-Gly-Gly |

Synthetic Utility :

-

Solid-phase peptide synthesis (SPPS) is used for controlled modifications.

Propiedades

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTLKLXDFCSCNX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427221 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-40-0 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ser-Gly-Gly?

A1: The molecular formula of Ser-Gly-Gly is C6H11N3O5. Its molecular weight is 205.17 g/mol.

Q2: Is there any spectroscopic data available for Ser-Gly-Gly?

A: While the provided articles don't offer specific spectroscopic data for the isolated tripeptide, they utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) to determine the structure and sequence of larger peptides and proteins containing the Ser-Gly-Gly motif [, ].

Q3: What is the significance of Ser-Gly-Gly in biological systems?

A: Ser-Gly-Gly is found in various proteins and plays a crucial role as a recognition site for enzymatic modifications, particularly glycosylation []. It acts as an acceptor for xylose transfer during the biosynthesis of chondroitin sulfate proteoglycan [, ].

Q4: Can you elaborate on the role of Ser-Gly-Gly in chondroitin sulfate biosynthesis?

A: Chondroitin sulfate is a complex polysaccharide found in cartilage and other connective tissues. Its biosynthesis begins with the transfer of xylose from UDP-xylose to specific serine residues within the proteoglycan core protein [, ]. This xylose transfer is catalyzed by xylosyltransferase, which recognizes and utilizes Ser-Gly-Gly as a specific acceptor sequence [, ]. The transferred xylose then serves as a starting point for the subsequent addition of other sugars, ultimately forming the chondroitin sulfate chains.

Q5: Is the entire proteoglycan molecule recognized by xylosyltransferase for xylose transfer?

A: No, research indicates that xylosyltransferase exhibits specificity towards certain serine residues within the proteoglycan molecule []. While the intact proteoglycan is not an acceptor for xylose, Smith-degraded proteoglycan, where the chondroitin sulfate chains are removed, exhibits significant acceptor activity []. This suggests that glycosylation occurs at specific Ser-Gly-Gly sites that become accessible after Smith degradation.

Q6: Can smaller peptides like Ser-Gly-Gly act as acceptors for xylosyltransferase?

A: Research has demonstrated that the tripeptide Ser-Gly-Gly can act as an acceptor for xylosyltransferase, albeit with lower affinity compared to the Smith-degraded proteoglycan []. This suggests that the enzyme's recognition site might extend beyond the tripeptide sequence.

Q7: What are some other biological contexts where Ser-Gly-Gly is significant?

A: Research has identified Ser-Gly-Gly as part of the recognition sequence for human N-alpha-acetyltransferase 40 (hNaa40p/hNatD) []. This enzyme catalyzes the N-terminal acetylation of histones H2A and H4, a crucial process for regulating gene expression [].

Q8: What is the specific role of hNaa40p/hNatD in histone modification?

A: hNaa40p/hNatD specifically acetylates the N-terminal serine residue of histones H2A and H4 []. This modification is believed to play a role in regulating chromatin structure and gene expression, ultimately influencing various cellular processes.

Q9: Are there any known inhibitors of hNaa40p/hNatD that target the Ser-Gly-Gly recognition sequence?

A9: While the provided articles don't mention specific inhibitors targeting the Ser-Gly-Gly recognition site of hNaa40p/hNatD, this area could be of interest for future research focusing on modulating histone acetylation and gene expression.

Q10: Is Ser-Gly-Gly involved in other protein modifications besides glycosylation and acetylation?

A10: While the provided articles focus on glycosylation and acetylation, the presence of Ser-Gly-Gly in various protein sequences suggests its potential involvement in other post-translational modifications. Further research is needed to explore such possibilities.

Q11: How do structural modifications to Ser-Gly-Gly impact its biological activity?

A: While specific data on modifying the tripeptide itself is limited in the provided research, several studies highlight the importance of surrounding amino acid sequences for recognition and activity [, , ]. For instance, in the context of NMU, altering the aromatic rings or tyrosine residues significantly impacts its ability to reduce food intake in rats []. Similarly, the presence and position of serine and histidine residues in synthetic peptides designed as hydrolase models directly influence their esteratic activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.